molecular formula C21H20ClN3O2S B4546639 (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B4546639
M. Wt: 413.9 g/mol
InChI Key: WLRWEJYZGQKAMZ-XMHGGMMESA-N
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Description

The compound "(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one" is a thiazolidinone derivative characterized by a 1,3-thiazol-4(5H)-one core substituted with a 4-methoxybenzylidene group at position 5 and a 4-(4-chlorophenyl)piperazine moiety at position 2. Its stereochemistry is defined by the (5E)-configuration, indicating the trans arrangement of substituents around the exocyclic double bond. This structural framework is common in bioactive molecules, particularly those targeting central nervous system receptors or exhibiting antimicrobial activity .

Properties

IUPAC Name

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-27-18-8-2-15(3-9-18)14-19-20(26)23-21(28-19)25-12-10-24(11-13-25)17-6-4-16(22)5-7-17/h2-9,14H,10-13H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRWEJYZGQKAMZ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(4-chlorophenyl)piperazine with 4-methoxybenzaldehyde in the presence of a thiazole precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the thiazole ring.

    Reduction: Reduction reactions may target the double bond in the benzylidene moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a saturated thiazole compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a combination of a piperazine ring, a chlorophenyl group, and a thiazolone moiety. Its molecular formula is C18H18ClN3OSC_{18}H_{18}ClN_3OS with a molecular weight of 357.87 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activity.

Chemistry

In the field of chemistry, (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.

Biology

The compound has been investigated for its potential biological activities , particularly in the realm of antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, making it a candidate for further exploration in cancer therapy.

Medicine

In medicinal chemistry, this compound is being explored as a therapeutic agent due to its unique structure and biological activity. It has shown promise in preliminary studies for its potential anti-inflammatory and analgesic effects.

Industry

The compound is also utilized in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative products in various industrial applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolones exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to have IC50 values indicating potent inhibition of cancer cell proliferation. One study reported an IC50 value of 49.40 µg/mL for related compounds, suggesting that further optimization could enhance efficacy against cancer cells .

Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of this compound. Preliminary findings indicate that it may exhibit activity against various bacterial strains, potentially making it useful in developing new antibiotics .

Mechanism of Action

The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. The exact pathways involved would depend on the specific activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with structural modifications to the benzylidene or piperazine moieties exhibit significant variations in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzylidene) Piperazine Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-Methoxybenzylidene 4-(4-Chlorophenyl) C₂₀H₁₈ClN₃O₂S 408.89 High lipophilicity; E-configuration stabilizes planar structure .
(5E)-5-(4-Hydroxybenzylidene) analog 4-Hydroxybenzylidene 4-(4-Chlorophenyl) C₂₀H₁₈ClN₃O₂S 394.89 Increased polarity due to -OH group; potential for hydrogen bonding .
(5E)-2-[4-(2-Methylphenyl)piperazin-1-yl]-5-[4-(allyloxy)benzylidene]-1,3-thiazol-4(5H)-one 4-Allyloxybenzylidene 4-(2-Methylphenyl) C₂₄H₂₅N₃O₂S 419.54 Enhanced steric bulk from allyloxy group; methylphenyl increases hydrophobicity .
(5E)-2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}-5-[4-(allyloxy)benzylidene]-1,3-thiazol-4(5H)-one 4-Allyloxybenzylidene 3-(Trifluoromethyl)phenyl C₂₄H₂₂F₃N₃O₂S 487.51 Electron-withdrawing CF₃ group may enhance receptor binding .
(5Z)-5-(4-Methoxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one 4-Methoxybenzylidene 4-Methylpiperazine C₁₇H₂₀N₃O₂S 330.43 Z-isomer; methylpiperazine reduces steric hindrance .

Key Findings from Research

Crystal Structure and Stability: The target compound’s analogs, such as (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one, adopt a planar conformation with intramolecular C–H⋯S hydrogen bonds, stabilizing the thiazolidinone ring . Piperazine rings typically adopt chair conformations, as seen in X-ray crystallography data .

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the piperazine ring enhance binding to serotonin/dopamine receptors due to increased dipole interactions .
  • Methoxy vs. hydroxybenzylidene : Methoxy derivatives exhibit higher membrane permeability, while hydroxy analogs show improved solubility .

Stereochemical Influence :

  • The (5E)-configuration in the target compound ensures a planar geometry, facilitating interactions with flat binding pockets (e.g., enzyme active sites) . In contrast, (5Z)-isomers (e.g., ZINC19771032) may exhibit reduced activity due to steric clashes .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methylpiperazine) are synthesized via direct coupling, while trifluoromethyl-containing analogs require multi-step protocols .

Biological Activity

The compound (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which combines a piperazine ring with thiazolone and aromatic substituents, suggests diverse mechanisms of action and applications.

Chemical Structure

The IUPAC name of the compound reflects its complex structure, which includes:

  • A piperazine ring
  • A thiazolone moiety
  • Chlorophenyl and methoxybenzylidene substituents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, which could lead to altered cell proliferation or apoptosis.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests a potential for activity against various pathogens through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. The following table summarizes findings from relevant studies:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Inhibition of cell proliferation
A549 (Lung Cancer)10.0Cell cycle arrest

These results suggest that this compound may be effective in targeting cancer cells through multiple pathways.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 and HeLa cells demonstrated that the compound significantly reduced cell viability at low concentrations, indicating its potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

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